

Spectroscopic and Structural Elucidation of Sculponeatin B: A Technical Guide

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Compound of Interest

Compound Name: Sculponeatin B

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This technical guide provides a comprehensive overview of the spectroscopic data for **Sculponeatin B**, a diterpenoid isolated from the leaves of *Rabdosia sculponeata* (also known as *Isodon sculponeatus*). The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the primary literature that first reported its isolation and structural elucidation.^[1]

Core Spectroscopic Data

The structural determination of **Sculponeatin B** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra of **Sculponeatin B** were recorded in a $\text{C}_5\text{D}_5\text{N}$ solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

Table 1: ^1H NMR Spectroscopic Data of **Sculponeatin B** ($\text{C}_5\text{D}_5\text{N}$)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-H	5.62	dd	6, 10
5-H	3.12	d	6
9-H	2.94	d	6
11 α -H	2.15	d	14
11 β -H	2.80	d	14
12 α -H	1.88	m	
12 β -H	2.25	m	
13-H	2.60	m	
14 α -H	1.75	m	
14 β -H	2.05	m	
15-H	4.05	s	
17-H _a	5.15	s	
17-H _e	5.35	s	
18-Me	1.15	s	
19-Me	1.08	s	
20-H	6.20	s	

Table 2: ^{13}C NMR Spectroscopic Data of **Sculponeatin B** ($\text{C}_5\text{D}_5\text{N}$)

Carbon	Chemical Shift (δ , ppm)	Carbon Type
1	82.1	CH
2	37.8	CH ₂
3	42.1	C
4	33.5	C
5	49.5	CH
6	208.5	C
7	102.5	C
8	155.2	C
9	55.4	CH
10	41.2	C
11	35.1	CH ₂
12	31.5	CH ₂
13	28.7	CH
14	22.1	CH ₂
15	68.9	CH
16	150.1	C
17	114.2	CH ₂
18	33.5	CH ₃
19	21.8	CH ₃
20	95.1	CH

Mass Spectrometry (MS) and Infrared (IR) Data

Table 3: MS and IR Spectroscopic Data of **Sculponeatin B**

Technique	Data
Mass Spectrometry (MS)	Molecular Formula: C ₂₀ H ₂₄ O ₆
Infrared (IR) Spectroscopy (KBr, cm ⁻¹)	3450 (OH), 1735 (γ-lactone), 1660, 880 (exocyclic methylene)

Experimental Protocols

The following protocols are based on the original isolation and characterization studies of **Sculponeatin B**.^[1]

Isolation of Sculponeatin B

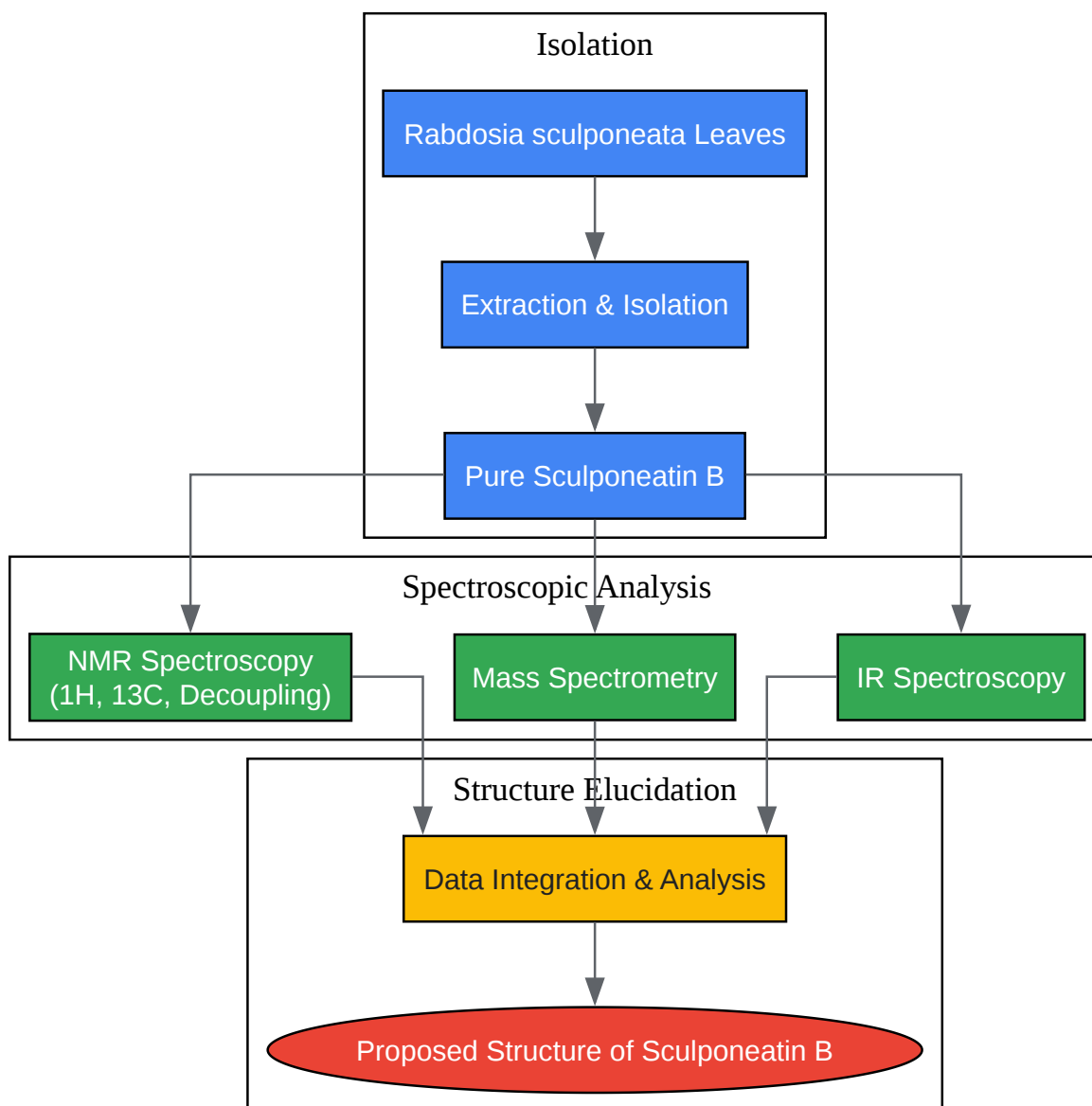
The isolation of **Sculponeatin B** was performed on the leaves of *Rabdosia sculponeata*, collected in Yunnan, China. The dried leaves were processed to yield a crude extract from which Sculponeatin A, B, and C were isolated, along with the known compound enmein.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer using deuterated pyridine (C₅D₅N) as the solvent. Chemical shifts were reported in ppm downfield from TMS as an internal standard. The assignments of the ¹³C NMR spectra were based on a combination of proton noise decoupled (PND), off-resonance decoupling, and single-frequency selective decoupling experiments, along with comparisons between the spectra of Sculponeatins A, B, and C.^[1]
- Infrared (IR) Spectroscopy: IR spectra were obtained using potassium bromide (KBr) discs.
- Mass Spectrometry (MS): The molecular formula was determined by mass spectrometry.

Workflow for Spectroscopic Analysis of Sculponeatin B

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of **Sculponeatin B**.



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Workflow for the Spectroscopic Analysis of **Sculponeatin B**.

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References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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